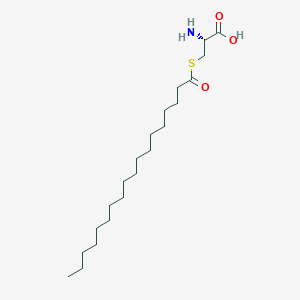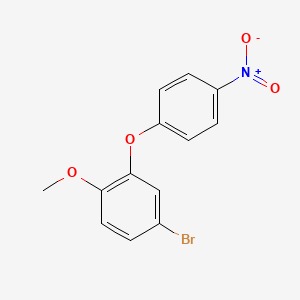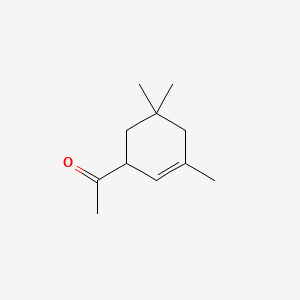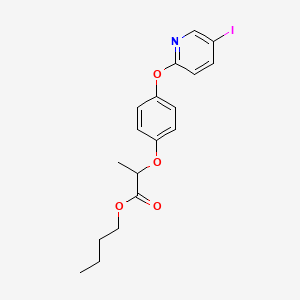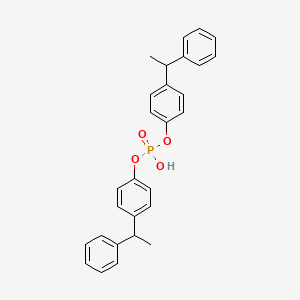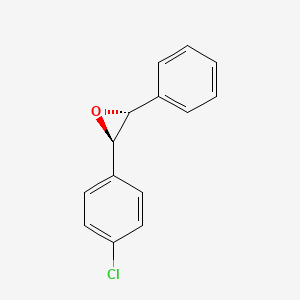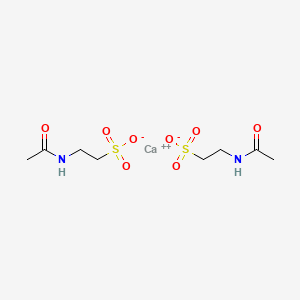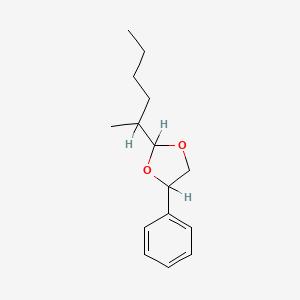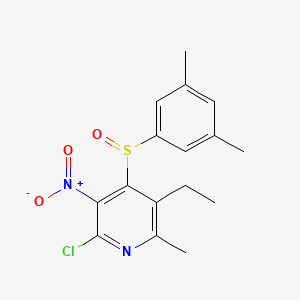
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, sulfinyl, ethyl, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a sulfinyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-chloro-4-(3,5-dimethylphenyl)-5-methyl-
- 2-Chloro-4-(3,5-dimethylphenyl)pyridine
Uniqueness
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential applications. The combination of chloro, sulfinyl, ethyl, methyl, and nitro groups in a single molecule makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
175437-68-0 |
|---|---|
Formule moléculaire |
C16H17ClN2O3S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-chloro-4-(3,5-dimethylphenyl)sulfinyl-5-ethyl-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H17ClN2O3S/c1-5-13-11(4)18-16(17)14(19(20)21)15(13)23(22)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3 |
Clé InChI |
QNFLCCUNSGWLSH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=C1S(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


